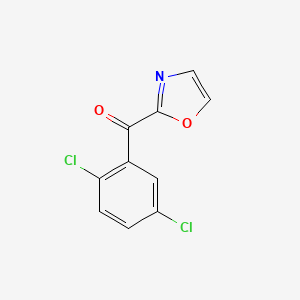

2-(2,5-Dichlorobenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dichlorobenzoyl)oxazole is a useful research compound. Its molecular formula is C10H5Cl2NO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2-(2,5-Dichlorobenzoyl)oxazole is a derivative of benzoxazole . Benzoxazole is a heterocyclic compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . .

Mode of Action

Benzoxazole derivatives, in general, have been known to interact with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, thereby exerting their biological effects.

Biochemical Pathways

Benzoxazole derivatives have been used against various diseases, indicating their involvement in multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Actividad Biológica

2-(2,5-Dichlorobenzoyl)oxazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its mechanisms of action, biochemical pathways, and various biological effects based on available research findings.

Overview of Biological Activities

The compound has been investigated for several biological properties, including:

- Antibacterial Activity : Exhibits effectiveness against various bacterial strains.

- Antifungal Activity : Demonstrates potential in inhibiting fungal growth.

- Anticancer Properties : Shows cytotoxic effects on multiple cancer cell lines.

Target Interactions

Oxazole derivatives, including this compound, interact with multiple biological targets. These interactions can lead to various biological responses such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis.

Biochemical Pathways

Research indicates that this compound influences several biochemical pathways:

- Antimicrobial Pathways : It disrupts bacterial cell wall synthesis and fungal cell membrane integrity.

- Anticancer Pathways : The compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Antibacterial and Antifungal Activities

In studies evaluating its antimicrobial properties, this compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) for various strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Effects

The compound exhibits cytotoxicity against several cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Liver cancer cells (HepG2)

Table 2 summarizes the IC50 values for different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HepG2 | 12 |

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings indicated that the compound induced apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. -

Case Study on Antimicrobial Efficacy :

Another research focused on the antimicrobial properties against E. coli and S. aureus. The study concluded that the compound effectively inhibited bacterial growth at concentrations significantly lower than traditional antibiotics.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxazole derivatives, including 2-(2,5-Dichlorobenzoyl)oxazole. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have shown promising results in inhibiting the proliferation of cancer cells, with some exhibiting IC50 values as low as 0.84 µM against HT-29 colon cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. Studies have demonstrated that this compound can significantly inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Organic Synthesis

Synthetic Routes

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate oxazole precursors under controlled conditions to yield high purity products. Recent advancements in synthetic strategies have incorporated green chemistry principles, utilizing environmentally friendly catalysts and solvents .

Building Block for Derivatives

This compound serves as a crucial building block for synthesizing more complex oxazole derivatives. Its unique dichlorobenzoyl substitution enhances its reactivity, making it suitable for further functionalization and modification to develop new pharmaceutical candidates .

Antimicrobial Efficacy Study

A comprehensive study assessed the antimicrobial potency of this compound against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 25 | 10 |

| Escherichia coli | 22 | 15 |

| Pseudomonas aeruginosa | 20 | 12 |

The results indicated a strong inhibitory effect on these pathogens, suggesting its potential application in treating bacterial infections .

Cytotoxicity Assessment

In a cytotoxicity assessment involving different cancer cell lines, the following results were obtained:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 0.84 |

| MCF-7 | 1.20 |

| HCT-116 | 1.50 |

These findings underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOVJNELYQXPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C2=NC=CO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642111 |

Source

|

| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-22-0 |

Source

|

| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.